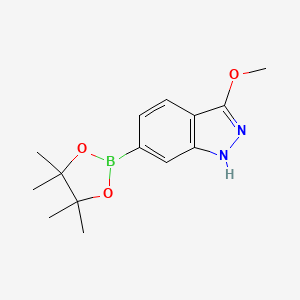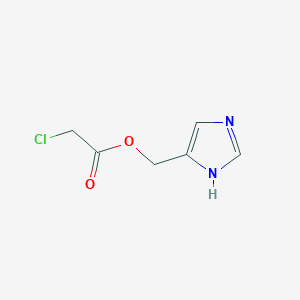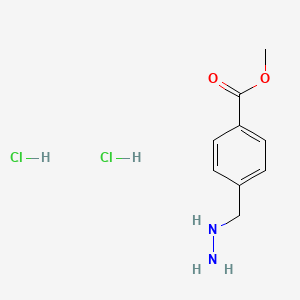
Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its reactivity and versatility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride typically involves the reaction of methyl 4-formylbenzoate with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate hydrazone, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, hydrazine derivatives, and substituted benzoates.
Applications De Recherche Scientifique
Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This compound can also participate in redox reactions, affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl benzoate: An ester with a similar benzoate structure but lacks the hydrazinyl group.
Ethyl benzoate: Another ester with a similar structure but with an ethyl group instead of a methyl group.
Propyl benzoate: Similar to methyl benzoate but with a propyl group.
Uniqueness
Methyl 4-(hydrazinylmethyl)benzoate dihydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and functionality. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C9H14Cl2N2O2 |
|---|---|
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
methyl 4-(hydrazinylmethyl)benzoate;dihydrochloride |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)8-4-2-7(3-5-8)6-11-10;;/h2-5,11H,6,10H2,1H3;2*1H |
Clé InChI |
QMMHWVQLMUUFHN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CNN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


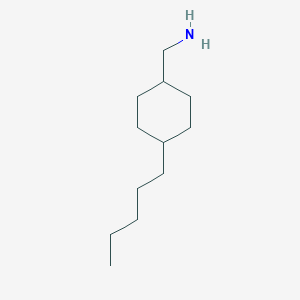
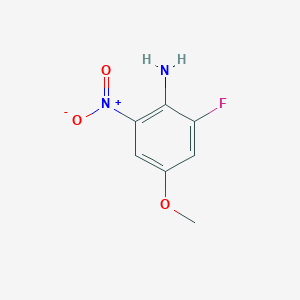
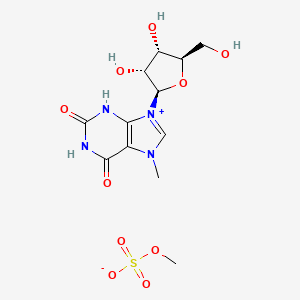
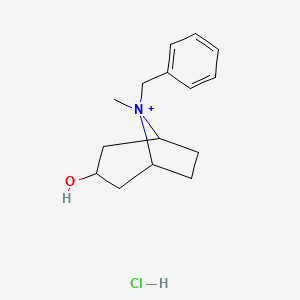
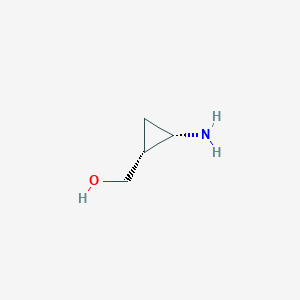
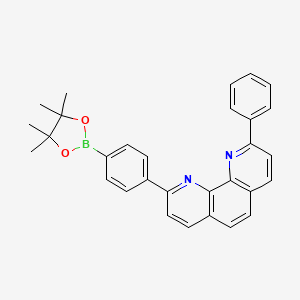
![2-((5'-Phenyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B12822364.png)
![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B12822375.png)
